molecular formula C13H12N2O B1296847 N-benzylpyridine-4-carboxamide CAS No. 6320-63-4

N-benzylpyridine-4-carboxamide

Cat. No.: B1296847
CAS No.: 6320-63-4
M. Wt: 212.25 g/mol
InChI Key: YIGMDKYIWMVZDV-UHFFFAOYSA-N
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Description

N-benzylpyridine-4-carboxamide is an organic compound with the molecular formula C₁₃H₁₂N₂O It is a derivative of isonicotinamide, where the hydrogen atom of the amide group is replaced by a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylpyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzyl isonicotinic acid derivatives.

    Reduction: Reduction reactions can convert it into benzyl isonicotinic alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl isonicotinic acid, while reduction can produce benzyl isonicotinic alcohol.

Scientific Research Applications

N-benzylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzylpyridine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    n-Benzylbenzamide: Similar structure but lacks the isonicotinic moiety.

    Isonicotinamide: Lacks the benzyl group, making it less hydrophobic.

    Benzylisonicotinic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-benzylpyridine-4-carboxamide is unique due to its combination of the benzyl and isonicotinic moieties, which confer specific chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it versatile for various applications .

Properties

IUPAC Name

N-benzylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGMDKYIWMVZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283407
Record name n-benzylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-63-4
Record name NSC525461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525461
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpyridine-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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